molecular formula C13H20N2O2 B1344641 (2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester CAS No. 439116-13-9

(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester

Cat. No.: B1344641
CAS No.: 439116-13-9
M. Wt: 236.31 g/mol
InChI Key: GUYQLFMVQPGMOE-UHFFFAOYSA-N
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Description

(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester is a carbamate derivative characterized by a benzyl group substituted with an aminomethyl moiety at the 2-position, linked to a tert-butoxycarbonyl (Boc) protecting group.

The compound is likely synthesized via methods analogous to those described for related tert-butyl carbamates, such as the reaction of 2-aminomethylbenzylamine with di-tert-butyl dicarbonate in the presence of a base like triethylamine (similar to procedures in and ). Its primary applications include serving as an intermediate in pharmaceutical synthesis, particularly for compounds requiring Boc-protected amines (e.g., describes fluorinated analogs used in Suzuki couplings).

Properties

IUPAC Name

tert-butyl N-[[2-(aminomethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYQLFMVQPGMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629494
Record name tert-Butyl {[2-(aminomethyl)phenyl]methyl}carbamate
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URL https://comptox.epa.gov/dashboard/DTXSID20629494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439116-13-9
Record name tert-Butyl {[2-(aminomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(N-Boc-aminomethyl)-2-(aminomethyl)benzene
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Preparation Methods

Key Parameters:

  • Temperature: 0–5°C during condensation.
  • Reaction Time: Approximately 4 hours.
  • Yield: Up to 93.1%.

Example Data:

Step Reactant Quantity Solvent Temperature Yield (%)
Mixed Acid Anhydride N-BOC-D-serine (51.3g), i-BuOCOCl (51.25g) Ethyl acetate 0–5°C Intermediate
Condensation with Benzylamine Benzylamine (40.2g) Ethyl acetate 10–15°C 93.1

Electromagnetic Milling with (Boc)₂O

This green chemistry approach utilizes (Boc)₂O as the tert-butyl source under solvent-free and base-free conditions, enabled by electromagnetic milling.

Process Description:

  • Ferromagnetic rods act as grinding media under a high-speed rotating magnetic field, generating magnetized and charged particles.
  • Bond activation occurs via single-electron transfer, leading to efficient synthesis of tert-butyl esters.

Advantages:

  • No need for solvents or bases.
  • Operates at ambient temperature without heating.
  • High yields for sensitive compounds.

Example Data:

Parameter Condition Outcome
Ferromagnetic Rods Dimensions: 0.3 × 5 mm Yield: 76%
Reaction Environment Solvent-free Eco-friendly

Grignard Reaction

This method involves the use of Grignard reagents to prepare tert-butyl carbamate derivatives:

Steps:

  • Deprotonation of the BOC group using methyl or benzylmagnesium halide.
  • Reaction with magnesium metal and a brominated acetal compound.
  • Oxidative opening of the acetal group using ozone.

Applications:

This method is particularly useful for synthesizing intermediates with complex structures.

Comparative Analysis of Methods

Method Advantages Limitations
N-BOC-D-serine Condensation High yield, straightforward process Requires precise temperature control
Electromagnetic Milling Green chemistry, eco-friendly Limited scalability for industrial use
Grignard Reaction Suitable for complex intermediates Requires specialized reagents

Chemical Reactions Analysis

Types of Reactions

(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it back to the primary amine.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include primary amines, amides, and nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester involves its ability to act as a protecting group for amines. The tert-butyl ester group can be easily removed under acidic conditions, releasing the free amine. This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial for the successful assembly of complex molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the benzyl or phenyl ring, influencing their physicochemical and functional properties (Table 1).

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) References
(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester* 2-(aminomethyl)benzyl C₁₃H₂₀N₂O₂ 240.31 [Inferred]
(2-Amino-benzyl)-carbamic acid tert-butyl ester 2-aminobenzyl C₁₂H₁₈N₂O₂ 222.28 93 382.5 (predicted)
(4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester 4-amino-2-methylphenyl C₁₂H₁₈N₂O₂ 222.28
TERT-BUTYL 2-AMINO-5-FLUOROBENZYLCARBAMATE 2-amino-5-fluorobenzyl C₁₂H₁₇FN₂O₂ 240.27
  • Substituent Effects: The aminomethyl group in the target compound may enhance solubility compared to the simpler amino group in ’s analog. Fluorine substitution () improves metabolic stability and bioavailability in drug candidates.

Pharmacological Activity and Toxicity

Table 2. Pharmacological and Toxicological Profiles

Compound Name Pharmacological Activity Toxicity/Safety References
This compound Likely physostigmine-like activity (inferred) Potential irritant (similar to analogs)
(2-Amino-benzyl)-carbamic acid tert-butyl ester Not explicitly studied No data
TERT-BUTYL 2-AMINO-5-FLUOROBENZYLCARBAMATE Pharmaceutical intermediate (e.g., kinase inhibitors) Not reported
(4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester Irritant, lachrymator
Ethyl carbamate (reference) Carcinogenic (Category 2); mutagenic
  • Pharmacological Insights: Carbamates with basic substituents (e.g., amino, aminomethyl) exhibit physostigmine-like activity, stimulating intestinal peristalsis and miotic effects (). Quaternary ammonium salts (e.g., in ) show enhanced activity compared to tertiary amines, suggesting that the target compound’s primary amine may require further modification for optimal efficacy.
  • Toxicity Considerations: While ethyl carbamate is carcinogenic, tert-butyl esters are generally safer due to metabolic stability (). However, analogs like ’s compound are irritants, necessitating proper handling.

Research Findings and Key Studies

: Fluorinated tert-butyl carbamates are critical intermediates in anticancer drug development , highlighting the role of halogenation in medicinal chemistry.

: The tert-butyl group mitigates carcinogenic risks associated with carbamates, making it preferable over ethyl analogs.

Biological Activity

(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester, also known by its CAS number 439116-13-9, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H20N2O2
  • Molecular Weight : 236.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound acts as a N-acyl amino acid amide , which has been shown to inhibit certain enzymes involved in lipid metabolism. Notably, it has demonstrated significant inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA) , with an IC50 value of approximately 127 nM . This inhibition is crucial as NAAA plays a role in the degradation of endocannabinoids, thereby influencing pain and inflammation pathways.

In Vitro Studies

In vitro studies have highlighted the compound's potential as an anti-inflammatory agent. For example, it has been shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This suggests that the compound may modulate immune responses and provide therapeutic benefits in inflammatory diseases .

Comparative Biological Activity

To understand the potency of this compound relative to similar compounds, a comparison table is provided below:

Compound NameIC50 (nM)Mechanism of Action
This compound127NAAA inhibition
N-(2-Oxo-3-oxetanyl) carbamic acid esters700 - 2960Varies with structure; generally lower potency
Tert-butyl carbamates220 - 490Varies; some show enhanced stability

Case Studies and Research Findings

  • Anti-Inflammatory Effects : In one study, this compound was administered to rat models exhibiting inflammatory responses. The results indicated a significant reduction in edema and pain responses compared to control groups .
  • Stability and Metabolism : Research indicates that the introduction of the tert-butyl group enhances the stability of the compound against hydrolysis in biological systems. In vitro half-life studies showed that the compound remained stable for extended periods when exposed to serum proteins, suggesting favorable pharmacokinetic properties .
  • Potential for Drug Development : Given its mechanism of action and favorable stability profile, this compound is being explored as a lead candidate for developing new anti-inflammatory drugs targeting NAAA .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of precursors (e.g., 2-aminomethyl-benzylamine) with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane or THF . Key parameters include:

  • Temperature : Room temperature or controlled cooling to minimize side reactions.
  • Solvent polarity : Polar aprotic solvents enhance nucleophilicity of intermediates.
  • Stoichiometry : Excess tert-butyl chloroformate (1.2–1.5 eq.) improves conversion.
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating >95% purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the tert-butyl group (δ ~1.4 ppm for 1^1H, ~28 ppm for 13^13C) and carbamate linkage (δ ~155 ppm for carbonyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the benzyl-aminomethyl moiety, if crystalline derivatives are obtainable .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The carbamate group acts as a protective moiety for amines, enabling controlled deprotection in peptide synthesis . Its benzyl-aminomethyl structure is a scaffold for:

  • Protease Inhibitors : Modulating enzyme active sites via hydrogen bonding .
  • CNS-Targeting Agents : Structural analogs show potential in neurotransmitter modulation .

Advanced Research Questions

Q. How does the stereochemistry of the aminomethyl-benzyl group influence biological activity, and how can enantioselective synthesis be achieved?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis or enzymatic resolution (lipases) to isolate enantiomers .
  • Activity Correlation : Compare IC50_{50} values of enantiomers in receptor-binding assays (e.g., GPCRs) to identify stereospecific effects .
  • Computational Modeling : DFT calculations predict enantiomer-receptor docking efficiencies .

Q. What strategies mitigate stability issues of the tert-butyl carbamate group under acidic or oxidative conditions?

  • Methodological Answer :

  • Acidic Conditions : Replace tert-butyl with more stable groups (e.g., 9-fluorenylmethyl) for acid-labile applications .
  • Oxidative Stability : Add antioxidants (e.g., BHT) to reaction mixtures or store under inert gas (N2_2/Ar) to prevent degradation .
  • Kinetic Studies : Monitor decomposition rates via HPLC under varying pH and temperature to identify optimal storage conditions .

Q. How can contradictory data on the compound’s pharmacokinetic properties be resolved?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation : Perform parallel assays (e.g., hepatic microsome stability vs. rodent bioavailability) to identify metabolic discrepancies .
  • Isotope Labeling : Use 14^{14}C-labeled analogs to trace metabolite pathways and validate competing degradation mechanisms .
  • Interlab Validation : Replicate studies across multiple labs using standardized protocols (e.g., OECD guidelines) .

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